molecular formula C8H9BrN2S B1276742 2-Bromo-4-methylphenylthiourea CAS No. 66644-79-9

2-Bromo-4-methylphenylthiourea

Cat. No.: B1276742
CAS No.: 66644-79-9
M. Wt: 245.14 g/mol
InChI Key: QBTARKBNALVKLA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methylphenylthiourea can be achieved through several methods. One common route involves the reaction of 2-bromo-4-methylaniline with thiocyanic acid . The reaction typically occurs in an organic solvent such as acetone at elevated temperatures (around 75°C) for about 30 minutes. The reaction mixture is then treated with sodium hydroxide in water at 80°C for an additional 30 minutes to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylphenylthiourea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiourea moiety can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, replacing bromine with an amine group would yield an aminophenylthiourea derivative.

    Oxidation: Sulfonyl derivatives are formed.

    Reduction: Thiol derivatives are produced.

Scientific Research Applications

2-Bromo-4-methylphenylthiourea has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 2-Bromo-4-methylphenylthiourea is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzyme activity or disruption of cellular processes . Further research is needed to fully understand its molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylphenylisothiocyanate: Similar structure but with an isothiocyanate group instead of a thiourea group.

    4-Methylphenylthiourea: Lacks the bromine substitution.

    2-Bromo-phenylthiourea: Lacks the methyl substitution.

Uniqueness

2-Bromo-4-methylphenylthiourea is unique due to the presence of both bromine and methyl substitutions on the phenyl ring, which can influence its reactivity and biological activity compared to other thiourea derivatives .

Properties

IUPAC Name

(2-bromo-4-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2S/c1-5-2-3-7(6(9)4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTARKBNALVKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398516
Record name 2-bromo-4-methylphenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66644-79-9
Record name 2-bromo-4-methylphenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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